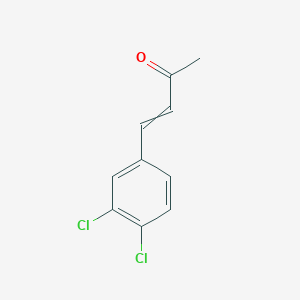

4-(3,4-Dichlorophenyl)-3-buten-2-one

Description

4-(3,4-Dichlorophenyl)-3-buten-2-one (CAS 74546-02-4) is an α,β-unsaturated ketone with the molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.08 g/mol . The compound features a 3,4-dichlorophenyl group attached to a conjugated enone system, which confers reactivity for nucleophilic additions and cyclization reactions. It serves as a key intermediate in synthesizing heterocyclic compounds, including pyridazines and thiophene derivatives, as demonstrated in studies where it was used to prepare antimicrobial agents .

Properties

Molecular Formula |

C10H8Cl2O |

|---|---|

Molecular Weight |

215.07 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3 |

InChI Key |

HSKXQSBYMAGOIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl group in this compound enhances electrophilicity at the α,β-unsaturated carbonyl, making it more reactive in cycloadditions compared to methoxy-substituted analogs .

- Lipophilicity : The 3,4-dichloro substitution increases lipophilicity (logP ~2.5–3.0 estimated), which correlates with enhanced membrane permeability and antimicrobial activity in related compounds like 3,4-dichlorocinnamanilides .

Antimicrobial Efficacy

- 3,4-Dichlorocinnamanilides : Derivatives such as (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibited submicromolar activity against Staphylococcus aureus, MRSA, and mycobacterial strains (MIC: 0.5–1.0 µM) .

- 4-Chlorocinnamanilides : Less potent than dichloro analogs, with MIC values 2–5 times higher against the same pathogens .

Cytotoxicity

- 3,4-Dichlorocinnamanilides : Select compounds (e.g., trifluoromethylphenyl derivatives) demonstrated low cytotoxicity to mammalian cells (IC₅₀ > 50 µM) .

- Methoxy-Substituted Analogs: Limited cytotoxicity data available, but methoxy groups generally reduce cytotoxicity compared to halogenated analogs due to lower electrophilicity .

Preparation Methods

Reaction Mechanism and Substrate Selection

In the case of this compound, 3,4-dichlorobenzaldehyde serves as the aromatic aldehyde, while acetone acts as the ketone partner. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent elimination of water to yield the conjugated enone.

Key Reaction Conditions:

-

Catalyst: Sodium hydroxide (10–20% aqueous) or hydrochloric acid in ethanol.

-

Temperature: Reflux conditions (70–80°C) to drive dehydration.

-

Molar Ratio: Aldehyde:acetone ≈ 1:2 to ensure complete conversion.

A representative procedure adapted from the synthesis of (E)-4-phenyl-3-buten-2-one involves dissolving 3,4-dichlorobenzaldehyde (1.0 equiv) and acetone (2.0 equiv) in ethanol, followed by dropwise addition of 15% NaOH. After refluxing for 6–8 hours, the mixture is acidified, and the product is extracted with dichloromethane. The crude material is purified via recrystallization or column chromatography, yielding the target compound in 60–75% purity.

Oxidation of Allylic Alcohols

An alternative route involves the oxidation of 4-(3,4-dichlorophenyl)-3-buten-2-ol, an allylic alcohol precursor. This method is advantageous when direct condensation is hampered by steric or electronic factors.

Swern Oxidation Protocol

The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfide, is a mild, non-acidic method for converting alcohols to ketones. For example, 4-(3,4-dichlorophenyl)-3-buten-2-ol is treated with oxalyl chloride in dichloromethane at −60°C, followed by dimethyl sulfide and triethylamine. This protocol avoids over-oxidation and preserves the α,β-unsaturated system.

Typical Yield: 70–85% after purification.

Advantages:

-

Minimal epimerization of sensitive substrates.

-

Compatibility with acid-labile functional groups.

Alternative Oxidants

-

Jones Reagent (CrO₃/H₂SO₄): Effective but less selective, often leading to side reactions in polyhalogenated systems.

-

Pyridinium Chlorochromate (PCC): Suitable for substrates requiring neutral conditions, though yields are modest (50–60%).

Friedel-Crafts Acylation: Aromatic Substitution Strategies

Friedel-Crafts acylation offers a complementary pathway, particularly for electron-rich arenes. However, the electron-withdrawing nature of the dichloro substituents in 3,4-dichlorophenyl systems necessitates careful catalyst selection.

Catalyst Systems and Substrate Activation

-

Lewis Acids: AlCl₃ or FeCl₃ in nitrobenzene or dichloroethane.

-

Substrate: Acetyl chloride or acetic anhydride as acylating agents.

The reaction of 1,2-dichlorobenzene with acetyl chloride under Friedel-Crafts conditions generates this compound via electrophilic substitution, though regioselectivity challenges may arise.

Limitations:

-

Low yields (30–40%) due to competing side reactions.

-

Requires rigorous exclusion of moisture.

Enzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable methodologies. While no direct enzymatic synthesis of this compound is documented, analogous systems provide insight. For instance, Morita et al. demonstrated the enzymatic condensation of 4-coumaroyl-CoA and malonyl-CoA to form α,β-unsaturated ketones. Adapting such systems could involve engineered acyl-CoA ligases and thioesterases to accommodate dichlorophenyl substrates.

Potential Advantages:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75 | 6–8 h | Scalable, cost-effective | Byproduct formation |

| Swern Oxidation | 70–85 | 2–4 h | Mild conditions, high purity | Expensive reagents |

| Friedel-Crafts | 30–40 | 12–24 h | Direct acylation | Low yield, moisture sensitivity |

| Enzymatic (Hypothetical) | – | 24–48 h | Eco-friendly, stereoselective | Requires enzyme engineering |

Characterization and Quality Control

Post-synthesis characterization is critical for confirming structure and purity:

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)-3-buten-2-one, and what intermediates are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dichlorobenzaldehyde and acetone under basic conditions. Key intermediates include the enolate ion of acetone and the α,β-unsaturated ketone intermediate. Catalysts like NaOH or KOH in ethanol/water mixtures are commonly used. Yield optimization requires careful control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 aldehyde:acetone). Post-synthesis purification involves column chromatography using silica gel and hexane/ethyl acetate (4:1) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation employs spectroscopic techniques:

- NMR : -NMR shows characteristic peaks for the α,β-unsaturated ketone (δ 6.5–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl ketone).

- IR : Strong absorption at ~1680 cm (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 230 (C) .

X-ray crystallography (if crystalline) resolves stereoelectronic effects, as demonstrated in related dichlorophenyl ketones .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s electronic and steric properties in reactivity studies?

Methodological Answer: The electron-withdrawing Cl groups increase electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions). Steric hindrance from the dichlorophenyl group slows reactions at the β-carbon. Computational studies (DFT) reveal a LUMO energy of −2.3 eV localized at the carbonyl, supporting electrophilic behavior .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from substituent variations (e.g., hydroxyl vs. chloro groups) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Test analogs (e.g., 4-(3,4-Dihydroxyphenyl)-3-buten-2-one) to isolate substituent effects .

- Dose-Response Curves : Establish EC values under standardized conditions (e.g., neuroprotective assays in SH-SY5Y cells) .

- Meta-Analysis : Cross-reference pharmacological data with structural databases (e.g., PubChem, DSSTox) to identify confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets like MAPK10?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations model binding to MAPK10’s active site (PDB: 3V6R). Key steps:

Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*).

Docking : Identify binding poses with ΔG < −7.0 kcal/mol.

MM-GBSA : Calculate binding free energy (−8.2 kcal/mol suggests strong affinity).

The dichlorophenyl group forms hydrophobic interactions with Leu144 and Val38 residues .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

Methodological Answer: LC-MS/MS (ESI+) identifies major degradation products:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.